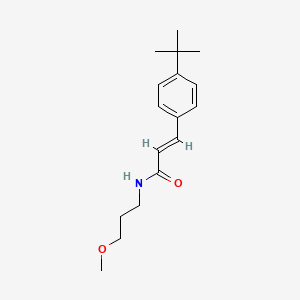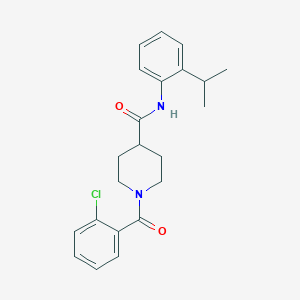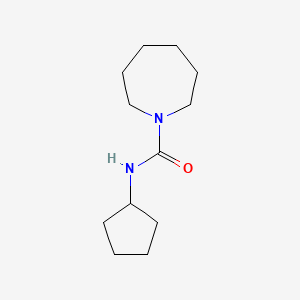
3-(4-tert-butylphenyl)-N-(3-methoxypropyl)acrylamide
描述
3-(4-tert-butylphenyl)-N-(3-methoxypropyl)acrylamide, commonly known as TBA, is a synthetic compound that has been widely used in scientific research. This compound is a white crystalline solid that is soluble in organic solvents. TBA has been found to have various biochemical and physiological effects, making it a valuable tool in research.
作用机制
The mechanism of action of TBA involves the covalent modification of the target protein or enzyme. TBA contains an electrophilic acrylamide group that reacts with the nucleophilic residues of the target protein, leading to the formation of a covalent bond. This covalent modification can result in the inhibition of the target protein or enzyme, leading to the desired biochemical or physiological effect.
Biochemical and Physiological Effects:
TBA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. TBA has also been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, TBA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using TBA in lab experiments is its potency and selectivity. TBA has been found to be a highly potent inhibitor of various enzymes and proteins, making it a valuable tool in research. Additionally, TBA has been shown to exhibit selectivity towards certain target proteins or enzymes, allowing for the specific inhibition of a desired target.
However, there are also limitations to the use of TBA in lab experiments. One limitation is the potential for off-target effects. TBA may also react with other nucleophilic residues in the cell, leading to unintended covalent modifications. Additionally, TBA may have limited solubility in aqueous solutions, making it difficult to use in certain experimental settings.
未来方向
There are several future directions for the use of TBA in scientific research. One potential application is in the development of novel cancer therapeutics. TBA has been shown to have potent anti-cancer activity, and further research may lead to the development of new cancer drugs based on TBA.
Another potential area of research is in the development of anti-inflammatory drugs. TBA has been shown to have anti-inflammatory properties, and further research may lead to the development of new drugs for the treatment of inflammatory diseases.
Conclusion:
In conclusion, TBA is a valuable tool in scientific research due to its ability to inhibit the activity of various enzymes and proteins. TBA has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for cancer and inflammatory diseases. While there are limitations to the use of TBA in lab experiments, its potency and selectivity make it a valuable tool for researchers. Future research may lead to the development of new drugs based on TBA for the treatment of various diseases.
科学研究应用
TBA has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be a potent inhibitor of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. TBA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)15-9-6-14(7-10-15)8-11-16(19)18-12-5-13-20-4/h6-11H,5,12-13H2,1-4H3,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCDCIOKZHNPMQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)

![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)

![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)

![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)


![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4677679.png)
![2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4677686.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4677693.png)